molecular formula C6H12N4O B1176265 PLZF protein CAS No. 147855-37-6

PLZF protein

Cat. No.: B1176265
CAS No.: 147855-37-6
Attention: For research use only. Not for human or veterinary use.
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Description

The Promyelocytic Leukemia Zinc Finger (PLZF) protein, also known as ZBTB16 or ZNF145, is a nuclear transcription factor belonging to the POK (POZ and Krüppel) family of transcriptional repressors . The protein structure features an N-terminal BTB/POZ domain, which facilitates protein dimerization and interaction, and nine C-terminal Krüppel-type C2H2 zinc finger domains that enable sequence-specific DNA binding . PLZF functions as a critical regulator in major developmental and biological processes, and its study is essential for research in oncology, immunology, and metabolic diseases. PLZF serves as a versatile tool for investigating diverse biological pathways. In cancer research, PLZF acts as a tumor suppressor in various contexts; for example, it inhibits proliferation and metastasis in gallbladder cancer by regulating the STAT1/IFIT2 pathway and key epithelial-mesenchymal transition (EMT) genes . Its role extends to regulating cell cycle and apoptosis in many cell types . In reproductive biology, PLZF is indispensable for maintaining the balance between self-renewal and differentiation of spermatogonial stem cells (SSCs), and its absence leads to impaired spermatogenesis and infertility . Furthermore, PLZF is a key mediator in metabolic and cardiovascular signaling. It regulates hepatic lipid and glucose homeostasis by activating SREBP-1c transcription in a SIRT1-dependent manner, positioning it as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) . It also transmits hypertrophic signals from the angiotensin II receptor 2 (AT2R) in the heart, activating transcription factors like GATA4 . This recombinant human PLZF protein is offered for research applications only. It is ideal for use in mechanistic studies, screening assays, protein-protein interaction studies, and as a positive control in Western Blot and electrophoretic mobility shift assays (EMSAs). This product is labeled "For Research Use Only," and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

147855-37-6

Molecular Formula

C6H12N4O

Synonyms

PLZF protein

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of PLZF with Key Zinc Finger Proteins

Protein Structural Domains Corepressors/Partners Regulatory Mechanisms Key Functions Disease Associations
PLZF BTB/POZ, 9 ZNF motifs SMRT, mSin3A, HDAC1/3, CBP/p300 Acetylation (enhances DNA binding), CRBN-mediated degradation Stem cell maintenance, tumor suppression, gluconeogenesis Leukemia, teratogenicity, GBC
BCL-6 BTB/POZ, 6 ZNF motifs SMRT, mSin3A, BCOR Acetylation (triggers degradation) B-cell differentiation, lymphoma pathogenesis Diffuse large B-cell lymphoma
SALL4 C2H2 ZNF motifs, glutamine-rich domains NuRD complex, β-catenin CRBN-mediated degradation Embryonic development, stem cell pluripotency Thalidomide embryopathy
WT1 4 ZNF motifs, proline-rich regions p53, BASP1 Alternative splicing (isoforms with opposing functions) Kidney development, Wilms' tumor suppression Wilms' tumor, nephrotic syndrome

PLZF vs. BCL-6: Divergent Mechanisms of Transcriptional Repression

Both PLZF and BCL-6 are BTB/POZ-containing transcriptional repressors that recruit SMRT/mSin3A corepressors . However:

  • Acetylation Effects : PLZF acetylation (by CBP/p300) enhances DNA binding and repression , whereas BCL-6 acetylation destabilizes the protein, terminating repression .
  • HDAC Recruitment: PLZF uniquely interacts with HDAC1/3, forming a complex with NF-κB p50 to suppress inflammatory genes .
  • Disease Roles : BCL-6 drives lymphoma by repressing pro-apoptotic genes, while PLZF suppresses cancers like GBC and prostate cancer via EMT inhibition and STAT3 repression .

PLZF vs. SALL4: CRBN Substrate Specificity in Teratogenicity

PLZF and SALL4 are both degraded by the CRL4CRBN ubiquitin ligase in the presence of thalidomide derivatives. However:

  • Structural Requirements : PLZF degradation depends on its first and third zinc fingers, while SALL4 requires its C-terminal motifs .

PLZF vs. WT1: DNA Binding Plasticity

Like WT1, PLZF utilizes distinct zinc finger subsets to recognize diverse DNA sequences. For example:

  • PLZF binds AT-rich motifs (e.g., Pck1 promoter) via zinc fingers 6–9 .
  • WT1 isoforms recognize GC-rich or TC-rich sequences depending on splicing .

PLZF vs. ZBTB Family Members: Tumor Suppression

PLZF shares structural homology with ZBTB7A (FBI-1) but exhibits opposing roles:

  • PLZF suppresses EMT in GBC by upregulating E-cadherin .
  • ZBTB7A promotes EMT by repressing E-cadherin in breast cancer .

Key Research Findings and Data Tables

Table 2: PLZF Target Genes and Functional Outcomes

Target Gene Regulation by PLZF Biological Process Reference
Pck1 Activation Hepatic gluconeogenesis
IFIT2 Activation Tumor suppression (GBC)
MYC Repression Cell cycle control
REDD1 Activation mTOR inhibition, senescence

Table 3: Post-Translational Modifications of PLZF

Modification Enzyme Effect on PLZF Activity Reference
Acetylation CBP/p300 Enhances DNA binding/repression
Deacetylation SIRT1/HDAC3 Reduces repression capacity
Ubiquitination CRL4CRBN Degradation (thalidomide-induced)

Preparation Methods

Bacterial Expression Systems

Escherichia coli remains a widely used host for recombinant PLZF production due to its cost-effectiveness and scalability. The Bio-Rad Protein Expression and Purification Series outlines a protocol for PLZF expression in E. coli BL21(DE3) strains. Cells are transformed with a plasmid encoding PLZF under a T7 promoter, cultured in lysogeny broth (LB) supplemented with ampicillin, and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Optimal expression occurs at 37°C for 4–24 hours post-induction, yielding insoluble inclusion bodies requiring denaturation and refolding.

A critical challenge in bacterial systems is the absence of eukaryotic post-translational modifications. For instance, PLZF’s transcriptional repression relies on acetylation at lysine residues (K647, K650, K653), which bacterial systems cannot replicate. Consequently, E. coli-derived PLZF may lack full biological activity, necessitating additional in vitro modification steps.

Baculovirus Expression in Insect Cells

To address limitations of bacterial systems, Active Motif employs a baculovirus expression system in Sf9 insect cells for full-length PLZF production. This system facilitates proper folding and partial post-translational modifications, such as phosphorylation at serine 197 (S197) and threonine 282 (T282), which regulate PLZF stability and DNA-binding activity. The recombinant protein includes an N-terminal FLAG tag for affinity purification, with a final yield of 1 mg per batch and >85% purity verified by SDS-PAGE.

Purification Strategies

Affinity Chromatography

PLZF purification typically leverages immobilized metal affinity chromatography (IMAC) due to its compatibility with polyhistidine or FLAG tags. In the Bio-Rad protocol, E. coli lysates are loaded onto Ni-IMAC columns equilibrated with 50 mM Tris-HCl (pH 8.0) and 300 mM NaCl. Contaminants are removed via stepwise imidazole gradients (10–250 mM), followed by elution with 500 mM imidazole. Desalting columns then exchange the buffer into phosphate-buffered saline (PBS) to preserve protein stability.

Centrifugation-Based Methods

For insoluble PLZF from bacterial inclusion bodies, centrifugation at 16,000 × g separates soluble and insoluble fractions. Subsequent resolubilization in 8 M urea and dialysis into refolding buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) restores partial activity. However, recovery rates are often suboptimal (<30%), necessitating high initial expression levels.

Post-Translational Modifications and Their Impact

PLZF undergoes several modifications that influence its preparation:

Modification Effector Site Impact on Preparation Reference
Acetylation p300 K647 Reduces DNA-binding capacity; requires in vitro reacetylation Guidez et al. (2005)
Phosphorylation CDK2 S197 Enhances ubiquitination; mandates protease inhibitors during lysis Costoya et al. (2008)
Sumoylation SUMO-1 K242 Stabilizes PLZF; necessitates SUMO protease treatment Kang et al. (2003)

These modifications dictate stringent lysis conditions (e.g., inclusion of phosphatase and deacetylase inhibitors) and specialized buffers to maintain PLZF functionality.

Quality Control and Validation

SDS-PAGE and Immunoblotting

Purity is assessed via SDS-PAGE using 4–20% gradient gels, with Coomassie blue staining confirming >85% homogeneity. Immunoblotting with anti-FLAG (1:1,000 dilution) or anti-PLZF antibodies (1:500) validates identity, while absence of cross-reactive bands ensures specificity.

Functional Assays

DNA-binding activity is tested via electrophoretic mobility shift assay (EMSA) using a 5′-TACTGTAC-3′ probe. Transcriptional repression assays in HEK293 cells, employing luciferase reporters under PLZF-responsive promoters, further verify biological activity.

Q & A

Q. How can PLZF protein expression be reliably detected in cellular models?

Methodological Answer: PLZF detection typically employs antibodies targeting its conserved domains (e.g., BTB or zinc finger regions). For Western blot (WB), use monoclonal antibodies like Mouse IgG1 Clone 66672-1-Ig (tested for Human and rat samples; 75 kDa observed molecular weight) . Immunocytochemistry (ICC) requires validated nuclear localization, as shown in spermatogonial stem cells using anti-PLZF antibodies with DAPI co-staining . Include positive controls (e.g., mouse testis tissue) and validate specificity via knockdown experiments .

Q. What structural features of PLZF are critical for its transcriptional regulatory function?

Methodological Answer: PLZF contains an N-terminal BTB domain for protein dimerization, a proline-rich region, and a C-terminal zinc finger domain for DNA binding . Recombinant studies of the zinc finger domain (e.g., residues 400–673) demonstrate its role in sequence-specific DNA interaction. Mutagenesis of zinc finger motifs (e.g., Cys/His substitutions) disrupts binding, validated via electrophoretic mobility shift assays (EMSAs) .

Q. What is the role of PLZF in spermatogonial stem cell (SSC) identification?

Methodological Answer: PLZF is a nuclear marker for undifferentiated SSCs. Immunohistochemistry (IHC) on testis sections using antibodies like R&D Systems’ Human PLZF Antibody (Cat. No. MAB2944) confirms SSC populations. Co-stain with VASA or THY1 to distinguish germ cells from somatic cells . Quantify PLZF+ cells via morphometric analysis in transplantation models .

Advanced Research Questions

Q. How do KEGG and GO enrichment analyses elucidate PLZF's role in cancer pathways?

Methodological Answer: KEGG analysis links PLZF to "transcriptional misregulation in cancer," while GO terms highlight protein binding (e.g., chromatin, transcription factors). Use RNA-seq data from PLZF-knockdown cancer cells (e.g., prostate cancer LNCaP) to identify enriched pathways like MAPK signaling. Tools like DAVID or Metascape prioritize genes like KLF9, TSC22D3, and JUND for functional validation .

Q. How to resolve contradictory findings on PLZF's role as a tumor suppressor vs. oncogene?

Methodological Answer: Context-dependent roles arise from tissue-specific isoforms and interacting partners. For example, PLZF represses PBX1 in prostate cancer (suppressing androgen-independent growth) but binds PI3K p85α in cardiac hypertrophy. Compare isoform expression via qRT-PCR (e.g., ΔBTB vs. full-length PLZF) and use co-immunoprecipitation (co-IP) to map tissue-specific interactomes .

Q. What are the methodological considerations for generating PLZF knockout models using CRISPR?

Methodological Answer: Design sgRNAs targeting exon 2 (BTB domain) or exon 6 (zinc finger domain). Validate knockout efficiency via WB and rescue experiments with wild-type PLZF. In Btbd11/PLZF double-transgenic mice, monitor IL-17a production in CD8+ T cells to assess functional redundancy . Use RNA-seq to identify compensatory pathways (e.g., MAPK or Wnt signaling) .

Q. How to map PLZF interaction networks with chromatin in cancer cells?

Methodological Answer: Chromatin immunoprecipitation (ChIP-seq) with anti-PLZF antibodies identifies binding sites (e.g., RRAS and JUN promoters in prostate cancer). Combine with ATAC-seq to assess chromatin accessibility changes. For protein interactors, perform co-IP followed by mass spectrometry (e.g., identifying PLZF-RARα complexes) .

Q. What challenges exist in crystallizing PLZF-ligand complexes for structural studies?

Methodological Answer: PLZF’s intrinsically disordered regions (e.g., acidic domain) hinder crystallization. Use truncated constructs (e.g., zinc finger domain only) and optimize purification via size-exclusion chromatography. For ligand-binding studies, employ soaking techniques with synthetic ligands (e.g., zinc chelators) and validate binding via isothermal titration calorimetry (ITC) .

Data Contradiction and Validation Strategies

  • Example : PLZF’s dual role in inflammation (suppressive) vs. cancer (context-dependent) requires cross-validation. In inflammation models (e.g., THP-1 macrophages), siRNA knockdown increases TNF-α/IL-6, while in prostate cancer, PLZF loss upregulates phospho-ERK1/2 . Use pathway-specific inhibitors (e.g., ERK inhibitors) to dissect mechanisms.
  • Statistical Tools : Apply Benjamini-Hochberg correction in enrichment analyses to reduce false positives in high-throughput datasets .

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